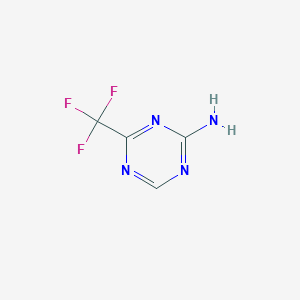

4-(Trifluoromethyl)-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N4/c5-4(6,7)2-9-1-10-3(8)11-2/h1H,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRBGIAVVCJSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820666-29-2 | |

| Record name | 4-(trifluoromethyl)-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Reactivity of the Triazine Ring System

The 1,3,5-triazine (B166579) ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency is significantly amplified by the potent inductive effect of the trifluoromethyl group. Consequently, the carbon atoms of the triazine ring are highly electrophilic and susceptible to nucleophilic attack.

Conversely, the π-deficient nature of the triazine ring makes it resistant to electrophilic aromatic substitution. The high activation energy required for such reactions means they are generally not favored under standard electrophilic substitution conditions.

The amino group at the C2 position is a key site for synthetic transformations. Its nucleophilicity allows for a variety of reactions, including acylation, alkylation, and diazotization.

The amino group of 4-(Trifluoromethyl)-1,3,5-triazin-2-amine can undergo acylation with acylating agents such as acyl chlorides and anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The strongly electron-withdrawing nature of the trifluoromethyl-substituted triazine ring may reduce the nucleophilicity of the amino group compared to simpler amino-triazines, potentially requiring more forcing reaction conditions.

Alkylation of the amino group can be achieved using alkyl halides. Similar to acylation, these reactions are generally carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity. However, over-alkylation to form secondary and tertiary amines can be a competing side reaction. The specific conditions for these reactions with this compound are not extensively documented in the public domain, but the general principles of amine chemistry on electron-deficient heterocycles apply.

Table 1: General Conditions for Acylation and Alkylation of Amino-Triazines

| Reaction Type | Reagent | General Conditions | Product Type |

| Acylation | Acyl chloride, Anhydride (B1165640) | Base (e.g., pyridine, triethylamine), Aprotic solvent | N-Acyl-aminotriazine |

| Alkylation | Alkyl halide | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent | N-Alkyl-aminotriazine |

The primary amino group of this compound can be converted to a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄). The presence of the strongly electron-withdrawing trifluoromethyl-substituted triazine ring can make the amino group less basic and thus more difficult to diazotize than anilines, potentially requiring stronger acidic conditions.

The resulting diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions. In these reactions, the diazonium group is replaced by a range of nucleophiles in the presence of a copper(I) salt catalyst. This provides a synthetic route to introduce a variety of substituents at the 2-position of the triazine ring.

Potential Transformations of the Diazonium Salt:

Halogenation: Treatment with CuCl, CuBr, or KI can introduce chloro, bromo, or iodo substituents, respectively.

Cyanation: Reaction with CuCN can yield the corresponding nitrile.

Hydroxylation: Heating in an aqueous acidic solution can lead to the formation of the corresponding hydroxyl-triazine.

The specific yields and optimal conditions for these transformations on this compound would require empirical determination.

The trifluoromethyl group is a key determinant of the chemical properties of this compound.

The trifluoromethyl group is known for its high thermal and chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group generally inert to many reaction conditions. Hydrolysis of the trifluoromethyl group to a carboxylic acid, for instance, typically requires harsh acidic or basic conditions that are unlikely to be compatible with the triazine ring.

While the trifluoromethyl group itself is highly fluorinated, the concept of "further fluorination" is generally not applicable. However, recent advances in photoredox catalysis have demonstrated the possibility of reductive defluorination of trifluoromethylarenes to difluoromethyl groups. nih.govnih.govacs.org Whether such transformations are feasible on the highly electron-deficient triazine system without degrading the ring would be a subject for further investigation.

The primary role of the trifluoromethyl group in the reaction mechanisms of this compound is its powerful electron-withdrawing inductive effect. This effect has several important consequences:

Activation of the Triazine Ring: As previously mentioned, the CF₃ group enhances the electrophilicity of the triazine ring, making it more susceptible to nucleophilic attack.

Deactivation of the Amino Group: The electron-withdrawing nature of the ring system reduces the electron density on the exocyclic amino group, thereby decreasing its basicity and nucleophilicity.

Influence on Acidity: The trifluoromethyl group can influence the pKa of the amino group, making it more acidic than in triazines without such a substituent.

Beyond its inductive effects, the trifluoromethyl group does not typically participate directly in bond-forming or bond-breaking steps in the common reactions of this molecule. Its primary function is to modulate the electronic properties of the triazine ring and the attached amino group.

Reactivity of the Trifluoromethyl Group

Derivatization Strategies for Enhancing Molecular Complexity

Derivatization is a technique used to modify a compound to enhance its properties for analysis or to create new molecules with desired functionalities. For this compound, derivatization strategies focus on the reactive sites of the molecule: the primary amino group and the electron-deficient triazine core. These modifications allow for the synthesis of a diverse range of structures with increased molecular complexity.

The 1,3,5-triazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution but makes conventional cross-coupling reactions, which typically involve electron-rich systems, more challenging. However, by converting the triazine into a suitable electrophilic partner (e.g., a halo-triazine), powerful carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings become accessible.

These palladium-catalyzed reactions are cornerstones of modern organic synthesis. wikipedia.org For instance, the Suzuki-Miyaura coupling enables the formation of C-C bonds between an organohalide and an organoboron species. wikipedia.orgnih.gov Studies on related heterocyclic systems have demonstrated the feasibility of this approach. A preliminary study on the cross-coupling of 2,4,6-trichlorotriazine with arylboronic acids yielded monosubstituted triazines, indicating that the reaction is viable. researchgate.net Similarly, palladium-catalyzed Suzuki-Miyaura reactions have been used to synthesize elongated hexacarboxylate linkers from 2,4,6-tris(bromoaryl)-1,3,5-triazine precursors for creating metal-organic frameworks (MOFs). nih.gov

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another powerful tool for extending the molecular framework. wikipedia.orglibretexts.org This reaction has been successfully applied to functionalize other trifluoromethyl-containing heterocycles, such as trifluoromethoxypyrazines, demonstrating its utility for introducing alkynyl moieties onto electron-poor ring systems. mdpi.commdpi.com The Heck reaction, involving the coupling of an unsaturated halide with an alkene, has also been developed for trifluoromethyl-containing substrates, providing a route to fluoroalkylated alkenes. beilstein-journals.orgmdpi.comresearchgate.net

For this compound, a synthetic pathway to a halogenated analog would be the prerequisite step to engage in these transformations. Once prepared, such a derivative could be coupled with a wide array of boronic acids, alkynes, or alkenes to generate novel, complex molecules.

Table 1: Overview of Potential Cross-Coupling Reactions for Derivatization of a Halogenated 4-(Trifluoromethyl)-1,3,5-triazine Analog

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Bond Formed | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Organohalide + Organoboron Compound | Pd Complex (e.g., Pd(PPh₃)₄) + Base | C(sp²) - C(sp²) | wikipedia.orgresearchgate.netnih.gov |

| Sonogashira | Organohalide + Terminal Alkyne | Pd Complex + Cu(I) Co-catalyst + Base | C(sp²) - C(sp) | wikipedia.orgmdpi.commdpi.com |

| Heck | Organohalide + Alkene | Pd Complex + Base | C(sp²) - C(sp²) | beilstein-journals.orgmdpi.com |

The presence of a primary amino group and the robust triazine core makes this compound a valuable building block for constructing larger molecular assemblies like conjugates and polymers.

Conjugate Formation: The primary amine at the C2 position serves as a versatile nucleophilic handle for bioconjugation, allowing the molecule to be linked to proteins, peptides, or other biomolecules. youtube.com Standard amide bond formation protocols, using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can covalently link the triazine moiety to carboxylic acid groups on a target molecule. youtube.com Furthermore, photo-induced bioconjugation methods, which can proceed under mild conditions, offer advanced strategies for linking molecules. nih.gov The amine can also be targeted by other chemistries, such as imide transfers, to form stable linkages. nih.gov

Polymer Synthesis: The 1,3,5-triazine scaffold is exceptionally stable and has been widely used to create thermally robust polymers. A common strategy involves the sequential nucleophilic substitution of di- or tri-chlorinated s-triazines with bifunctional monomers. For instance, reacting a dichlorotriazine derivative with diamines (such as ethylenediamine (B42938) or piperazine) leads to the formation of polyamides. rsc.orgresearchgate.net Similarly, reaction with dihydrazides can form bishydrazido-based polymers. mdpi.com Porous organic polymers (POPs) have been synthesized through the polycondensation reaction between melamine (B1676169) (a triazine) and various dialdehydes, creating crosslinked, stable materials. mdpi.com By starting with a suitably functionalized precursor of this compound (e.g., a dichlorinated version), it is possible to incorporate the trifluoromethyl group into the backbone of various polymers, potentially enhancing their thermal stability and modifying their material properties.

Table 2: Strategies for Conjugate and Polymer Formation

| Strategy | Reactive Site | Reactant/Monomer Type | Resulting Structure | References |

|---|---|---|---|---|

| Amide Bond Formation | 2-Amino Group | Carboxylic Acids, Activated Esters | Amide Conjugates | youtube.com |

| Photo-Bioconjugation | 2-Amino Group / Triazine Ring | Various Biomolecules | Covalently Linked Bioconjugates | nih.gov |

| Polyamide Synthesis | Triazine Core (as dichloro-derivative) | Diamines, Piperazine | Polyamides | rsc.orgresearchgate.net |

| Polyhydrazide Synthesis | Triazine Core (as dichloro-derivative) | Dihydrazides | Polyhydrazides | mdpi.com |

| Porous Organic Polymers | Triazine Core (as triamine-derivative) | Dialdehydes | Crosslinked Polyimines | mdpi.com |

Photochemical and Thermal Reactivity Studies

The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile. The interplay between the highly stable trifluoromethyl group and the photochemically active N-heteroaromatic ring governs its transformation pathways.

Thermal Stability: The trifluoromethyl group is known to significantly enhance the thermal stability of organic molecules due to the strength of the C-F bonds. Studies on related energetic materials, such as fused triazole-triazine systems containing a CF₃ group, have shown excellent thermal stability with decomposition temperatures reaching as high as 300°C. This suggests that the core structure of this compound is likely to be highly resistant to thermal degradation.

Chemical Degradation: While thermally robust, the s-triazine ring is susceptible to chemical degradation, particularly through hydrolysis. The degradation pathways of s-triazine herbicides like atrazine (B1667683) have been extensively studied and provide a model for predicting the behavior of this compound. csbsju.eduresearchgate.net Key degradation processes include the nucleophilic substitution of substituents on the triazine ring with hydroxyl groups. researchgate.net For this compound, this would likely involve the hydrolysis of the amino group to a hydroxyl group. Further degradation under forcing conditions could lead to the cleavage of other ring substituents and ultimately the formation of cyanuric acid or 2-amino-4,6-dihydroxy-1,3,5-s-triazine as final, more mineralized products. researchgate.net Photocatalytic degradation studies on other s-triazines also show pathways involving oxidation, dealkylation, and dechlorination. uoi.gr

Table 3: Predicted Degradation Products of this compound Based on Analogous s-Triazines

| Condition | Primary Transformation | Potential Intermediate Product(s) | Potential Final Product | References |

|---|---|---|---|---|

| Hydrolysis (Acid/Base) | Hydrolysis of amino group | 4-(Trifluoromethyl)-1,3,5-triazin-2-ol | Cyanuric Acid | csbsju.eduresearchgate.net |

| Advanced Oxidation | Oxidation and C-N bond cleavage | Hydroxylated and deaminated derivatives | 2-Amino-4,6-dihydroxy-1,3,5-s-triazine | researchgate.netuoi.gr |

The photochemical behavior of this compound is dictated by the light-absorbing properties of the triazine ring and the presence of the trifluoromethyl group. Research on analogous compounds reveals several potential light-induced transformation pathways.

A primary photochemical reaction for trifluoromethyl aromatic amines is photocatalyzed defluorination. nih.gov For example, when irradiated, 3,5-diamino-trifluoromethyl-benzene undergoes a nucleophilic substitution of fluoride (B91410) by water, yielding 3,5-diaminobenzoic acid. nih.gov A similar pathway could be anticipated for this compound, where the trifluoromethyl group is hydrolyzed to a carboxylic acid upon UV irradiation in an aqueous medium.

Modern synthetic methods utilizing visible light photoredox catalysis have been shown to enable C-F bond cleavage in trifluoromethyl groups. mdpi.comnih.gov These reactions often proceed through radical intermediates, which can be initiated by photosensitizers under mild conditions. organic-chemistry.orgrsc.orgrsc.org The detection of dimerized products during the photolysis of other triazines confirms the radical character of some photodegradation processes. researchgate.net Therefore, under specific photochemical conditions, this compound could undergo transformations initiated by C-F bond cleavage or other radical pathways.

Table 4: Summary of Potential Photochemical Transformations

| Process | Conditions | Key Transformation | Likely Product(s) | References |

|---|---|---|---|---|

| Direct Photolysis (Aqueous) | UV Irradiation (e.g., >290 nm) | Hydrolysis of CF₃ group | 2-Amino-1,3,5-triazine-4-carboxylic acid | nih.gov |

| Indirect Photolysis | UV + Sensitizers (e.g., TiO₂) | Radical oxidation/hydrolysis | Hydroxylated derivatives, Trifluoroacetic acid (TFA) | uoi.grconfex.com |

| Visible Light Photoredox Catalysis | Visible Light + Photocatalyst | Radical-mediated C-F bond cleavage | Difluoromethyl derivatives or other coupled products | mdpi.comnih.govrsc.org |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(Trifluoromethyl)-1,3,5-triazin-2-amine, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy would be employed for a comprehensive structural characterization.

In the ¹H NMR spectrum of this compound, the primary signals of interest would be from the protons of the amine group (-NH₂) and the single proton on the triazine ring. The amine protons are expected to appear as a broad singlet, a characteristic feature resulting from quadrupole broadening and potential hydrogen exchange. The chemical shift of this signal can be influenced by the solvent, concentration, and temperature.

The lone proton on the triazine ring is anticipated to resonate downfield due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring and the trifluoromethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amine (-NH₂) | 5.0 - 7.0 | Broad Singlet |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for the three carbon atoms of the triazine ring and the carbon of the trifluoromethyl group. The carbons in the triazine ring are in a heteroaromatic environment and will, therefore, appear at significantly downfield chemical shifts. The carbon atom bonded to the trifluoromethyl group will experience a strong deshielding effect. Furthermore, the carbon of the trifluoromethyl group will exhibit a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹JC-F) |

|---|---|---|

| C-NH₂ (Triazine) | 165 - 175 | Singlet |

| C-CF₃ (Triazine) | 155 - 165 | Quartet |

| C-H (Triazine) | 160 - 170 | Singlet |

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The trifluoromethyl group in this compound would produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. Given the electron-withdrawing nature of the triazine ring, the signal is expected to appear in a region typical for trifluoromethyl groups attached to heterocyclic systems. For similar compounds, chemical shifts for the CF₃ group have been reported in the range of -60 to -75 ppm. mdpi.comnih.gov

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

While less common, ¹⁵N NMR spectroscopy can provide valuable insights into the nitrogen-containing heterocyclic core. The spectrum would show distinct signals for the nitrogen atoms of the triazine ring and the amine group. The chemical shifts of the ring nitrogens would be significantly different from that of the exocyclic amine nitrogen, reflecting their different chemical environments and hybridization states. The nitrogens within the triazine ring are sp² hybridized and part of an aromatic system, while the amine nitrogen is sp³ hybridized.

Table 4: Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ring Nitrogens (-N=) | -50 to -150 |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine group, the C=N and C-N bonds of the triazine ring, and the C-F bonds of the trifluoromethyl group. The N-H stretching vibrations of the primary amine would typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The triazine ring vibrations are expected in the fingerprint region, typically between 1400 and 1600 cm⁻¹. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are anticipated in the 1100-1300 cm⁻¹ region. mdpi.comnih.gov

Table 5: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Amine (-NH₂) | 3300 - 3500 | N-H Stretch |

| Amine (-NH₂) | 1600 - 1650 | N-H Bend |

| Triazine Ring | 1400 - 1600 | C=N and C-N Stretches |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₄H₃F₃N₄), the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated. Experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), confirming the elemental composition of the molecule.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Elemental Formula | Theoretical m/z | Predicted Experimental m/z | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₄H₄F₃N₄⁺ | 165.0386 | 165.0384 | -1.2 |

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern of fragment ions provides valuable information for structural elucidation. The fragmentation of this compound would likely involve cleavage of the triazine ring and loss of the trifluoromethyl and amine groups.

Common fragmentation pathways for aminotriazines include the loss of HCN or NH₂CN from the triazine ring. arkat-usa.org For trifluoromethyl-containing heterocycles, the loss of the CF₃ radical is a common fragmentation pathway. fluorine1.ru Therefore, the mass spectrum would be expected to show a prominent molecular ion peak, followed by fragment ions corresponding to the loss of CF₃, HCN, and other small neutral molecules.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 164 | [M]⁺ | - |

| 95 | [M - CF₃]⁺ | CF₃ |

| 137 | [M - HCN]⁺ | HCN |

| 68 | [C₂H₂N₃]⁺ | CF₃, HCN |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound is expected to reveal a largely planar triazine ring. The amine group and the trifluoromethyl group would be substituents on this ring. A key aspect of the solid-state structure would be the network of intermolecular interactions. Hydrogen bonding between the amine group of one molecule and the nitrogen atoms of the triazine ring of a neighboring molecule is anticipated to be a dominant feature, leading to the formation of supramolecular assemblies. researchgate.netnih.gov

To perform X-ray crystallography, a single crystal of the compound is required. The crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting diffraction pattern is then used to solve and refine the crystal structure. The refinement process involves adjusting the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~7.8 |

| β (°) | ~95 |

| Volume (ų) | ~670 |

| Z | 4 |

| Final R-factor | <0.05 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the pharmaceutical and chemical industries for the separation, identification, and quantification of compounds. For a substituted triazine such as this compound, these methods are crucial for assessing purity, identifying impurities, and for preparative isolation of the compound. The two primary chromatographic techniques employed for such analyses are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with its specific applications and advantages.

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. It is the method of choice for determining the purity of this compound and for separating it from starting materials, by-products, and degradation products.

The development of a robust and reliable HPLC method for the analysis of this compound is critical for ensuring its quality and purity. A typical method development strategy involves the systematic optimization of several key parameters to achieve the desired separation with good peak shape, resolution, and sensitivity.

Column Selection: The choice of the stationary phase is the most critical parameter in HPLC method development. For a compound like this compound, which possesses both a non-polar trifluoromethyl group and a polar amine group, a reversed-phase column is generally the most suitable choice. Octadecyl (C18) or octyl (C8) bonded silica (B1680970) columns are commonly used. For compounds with basic amine groups that can interact with residual silanols on the silica surface leading to peak tailing, end-capped columns or columns with a base-deactivated silica are preferred. A study on the chromatographic separation of triazine derivatives utilized octyl silica and silica gel columns to measure their retention times. nih.gov

Mobile Phase Composition: The mobile phase in reversed-phase HPLC typically consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time of the analyte. For basic compounds like this compound, the pH of the mobile phase is a critical parameter. Maintaining the pH in the acidic range (typically between 2.5 and 4.0) by adding an acidifier like formic acid, acetic acid, or phosphoric acid can suppress the ionization of the amine group, leading to better peak shape and retention. For instance, a method for a related compound, 1,3,5-Triazin-2-amine (B31629), 4-methoxy-6-(trifluoromethyl)-, utilized a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used.

Detection: The choice of detector depends on the chromophoric properties of the analyte. The triazine ring system in this compound is expected to have significant UV absorbance. Therefore, a UV detector, typically set at a wavelength of maximum absorbance (e.g., around 254 nm or a wavelength determined by a UV scan), is a common and effective choice. For higher sensitivity and selectivity, a mass spectrometer can be coupled with the HPLC system (LC-MS).

Illustrative HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of the amine group and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 10% B to 90% B over 15 min | To elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 254 nm | The triazine ring is expected to have strong absorbance at this wavelength. |

| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |

Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds. nih.gov However, the direct analysis of compounds containing polar functional groups like amines can be challenging due to their potential for adsorption on the column, leading to poor peak shape and low recovery. labrulez.com For this compound, direct GC analysis might be feasible if the compound exhibits sufficient volatility and thermal stability. However, it is more likely that derivatization would be required to enhance its volatility and improve its chromatographic behavior.

Derivatization: Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. For the primary amine group in this compound, several derivatization strategies can be employed:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and increases the volatility of the molecule.

Acylation: Acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine group to form a stable, volatile amide derivative. The resulting fluorinated derivatives are also highly sensitive to electron capture detection (ECD).

Column Selection: For the analysis of the derivatized this compound, a non-polar or medium-polarity capillary column is typically used. A 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5) is a versatile and commonly used stationary phase that is suitable for a wide range of applications. For more polar compounds, a column with a higher phenyl content or a polyethylene (B3416737) glycol (wax) phase might be considered.

Detection: The choice of detector in GC depends on the nature of the analyte and the required sensitivity. A Flame Ionization Detector (FID) is a universal detector for organic compounds and would be suitable for the analysis of the derivatized triazine. For enhanced sensitivity and selectivity, especially if the compound is present at trace levels, a Nitrogen-Phosphorus Detector (NPD) would be an excellent choice due to the presence of nitrogen atoms in the triazine ring. If a halogenated derivatizing agent is used, an Electron Capture Detector (ECD) can provide very high sensitivity. Mass spectrometry (GC-MS) offers the most definitive identification of the analyte and its impurities.

Illustrative GC Method Parameters for a Derivatized Analyte:

| Parameter | Condition | Rationale |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | To increase volatility and thermal stability by silylating the amine group. |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile non-polar column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium or Hydrogen | Common carrier gases in GC. |

| Inlet Temperature | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general-purpose detection, MS for definitive identification. |

| Detector Temperature | 300 °C | To prevent condensation of the analytes. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the reactivity of 4-(Trifluoromethyl)-1,3,5-triazin-2-amine. These calculations offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), are utilized to determine its optimized molecular geometry. superfri.orgresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, revealing a generally planar and rigid structure for the triazine ring, a feature that contributes to the stability of such compounds. rsc.org

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a critical aspect of DFT studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. For substituted triazines, the distribution and energies of these orbitals are heavily influenced by the nature of the substituents. rsc.org The electron-withdrawing trifluoromethyl group and the electron-donating amine group in this compound are expected to significantly modulate the electronic properties of the triazine core.

Table 1: Representative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311+G(2d,p)) This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-N (ring) | 1.33 - 1.34 |

| C-NH2 | 1.36 |

| C-CF3 | 1.52 |

| **Bond Angles (°) ** | |

| N-C-N (ring) | 126 - 127 |

| C-N-C (ring) | 113 - 114 |

| N-C-NH2 | 117 |

Quantum chemical calculations are also instrumental in predicting the spectroscopic properties of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and Infrared (IR) vibrational frequencies can be performed and compared with experimental data to confirm the molecular structure. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used for NMR predictions.

The calculated IR spectra can identify characteristic vibrational modes. For triazine derivatives, studies have shown that substituents can cause shifts in the characteristic frequencies of the parent ring. rsc.org For this compound, characteristic peaks would be expected for the N-H stretching of the amine group, C-N stretching in the triazine ring, and strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (ppm) | |

| C (ring, attached to NH2) | 165 |

| C (ring, attached to CF3) | 158 (q) |

| C (ring) | 170 |

| CF3 | 120 (q) |

| Selected IR Frequencies (cm⁻¹) | |

| N-H Stretch | 3400 - 3500 |

| C=N Stretch (ring) | 1550 - 1600 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the environment.

MD simulations can be employed to explore the conformational landscape of this compound. While the triazine ring itself is rigid, rotations around the C-NH2 and C-CF3 bonds can be investigated. These simulations can reveal the preferred orientations of the substituent groups and the energy barriers between different conformations. This information is valuable for understanding how the molecule might interact with biological targets.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations in explicit solvent models (e.g., water) can be used to study the solvation of this compound and to identify key intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules. Understanding these interactions is crucial for predicting solubility and how the molecule behaves in a biological medium.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. nih.gov For a series of triazine derivatives, a QSAR model could be developed to correlate molecular descriptors (e.g., electronic, steric, and lipophilic properties) with a specific biological activity, such as anticancer or antimicrobial effects. rsc.orgrsc.orgresearchgate.net

In the context of this compound, a QSAR study would involve a dataset of structurally related triazines with known activities. Molecular descriptors for each compound, including this compound, would be calculated. These descriptors can range from simple 2D properties to more complex 3D fields derived from the molecular structure. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. Such a model could then be used to estimate the potential activity of this compound and to guide the design of new, more potent analogs.

Development of Predictive Models for Chemical Behavior

Predictive modeling in chemistry leverages computational simulations to forecast how a molecule will behave and interact. For the 1,3,5-triazine (B166579) scaffold, a key technique is the use of molecular dynamics (MD) simulations. nih.govsyngene.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a compound when interacting with a biological target, such as a protein. nih.gov For instance, in studies of structurally related 4,6-substituted-1,3,5-triazin-2(1H)-ones, MD simulations have been used to evaluate the binding mode and stability of these compounds within the ATP binding site of human DNA topoisomerase IIα. nih.govsyngene.com

Another powerful predictive tool is the generation of dynamic pharmacophore models. nih.gov Unlike static models, dynamic pharmacophores derived from MD simulations capture the crucial interactions (like hydrogen bonds and hydrophobic contacts) that occur between a ligand and its target protein throughout the simulation. syngene.com This approach helps to identify the most critical features of the triazine compound responsible for its biological activity. syngene.com For example, analysis of the triazin-2(1H)-one core showed that a hydrogen bond with the residue Asn120 is present over 99% of the simulation time, highlighting it as a key interaction for binding affinity. syngene.com These predictive models are crucial for rationally designing more potent derivatives.

Theoretical Descriptors and Their Correlation with Molecular Attributes

Theoretical descriptors are numerical values calculated from a molecule's structure that are used to predict its physicochemical properties and biological activity. These descriptors quantify various aspects of the molecule, such as its size, shape, and electronic properties. The trifluoromethyl (-CF3) group, a key feature of this compound, is a strong electron-withdrawing group that significantly influences these descriptors by affecting properties like metabolic stability and lipophilicity. ontosight.ainih.gov

For a structurally similar compound, 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine, several key descriptors have been computed. nih.gov These descriptors correlate with important molecular attributes; for example, the Topological Polar Surface Area (TPSA) is often linked to a molecule's ability to permeate cell membranes, while the octanol-water partition coefficient (XLogP3) is a measure of its lipophilicity, which can affect its bioavailability. ontosight.ainih.gov

Table 1: Computed Theoretical Descriptors for a Related Triazine Compound

| Descriptor | Value (for 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine) | Molecular Attribute Correlation |

|---|---|---|

| Molecular Weight | 194.11 g/mol | Influences diffusion and transport properties. |

| XLogP3 | 0.9 | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donor Count | 1 | Relates to the potential for forming hydrogen bonds with targets. |

| Hydrogen Bond Acceptor Count | 5 | Relates to the potential for forming hydrogen bonds with targets. |

| Topological Polar Surface Area | 73.9 Ų | Correlates with drug transport and bioavailability. |

| Rotatable Bond Count | 1 | Indicates molecular flexibility. |

Data sourced from PubChem for CID 199948, a structurally related compound. nih.gov

Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design by rapidly processing vast amounts of chemical data to identify patterns and make predictions, thereby accelerating the discovery of new molecules with desired properties. nih.govmdpi.com

Application of Deep Learning for Structure-Based Optimization (e.g., Deepfrag)

Deep learning, a subset of AI, is particularly effective in structure-based drug discovery. tue.nl These methods use the three-dimensional structure of a target protein to design or optimize molecules that can bind to it effectively. tue.nl A notable application in the context of the triazine scaffold is the use of software like Deepfrag for structure-based lead optimization. nih.gov

In Silico Screening and Virtual Library Generation

In silico screening is a computational technique used to search large databases of virtual compounds to identify those that are most likely to have a desired biological activity. nih.gov This process often begins with the generation of a virtual library, which is a collection of related chemical structures created computationally. nih.govresearchgate.net

For a core structure like this compound, a virtual library could be generated by computationally attaching a wide variety of different chemical groups at the remaining positions of the triazine ring. researchgate.net This library of virtual compounds can then be screened against a specific biological target using methods like molecular docking, which predicts how well each molecule binds to the target's active site. nih.govnih.gov For example, researchers designed a library of 300 pyridine-substituted pyrazole (B372694) 1,3,5-triazine derivatives and used in silico screening, including docking and toxicity studies, to select ten promising candidates for chemical synthesis and further evaluation. nih.gov This approach allows for the rapid and cost-effective exploration of a vast chemical space, prioritizing the synthesis of only the most promising candidates. youtube.com

Table 2: Summary of Computational and AI Methods in Triazine Research

| Method | Application | Relevance to this compound |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Predicting binding stability and ligand-protein interactions over time. nih.govsyngene.com | Can be used to assess the stability of the compound in a target's binding site. |

| Dynamic Pharmacophore Modeling | Identifying key interaction features for biological activity. nih.govsyngene.com | Helps to understand which parts of the molecule are crucial for its function. |

| Deep Learning (e.g., Deepfrag) | Structure-based optimization and prediction of beneficial molecular modifications. nih.gov | Guides the rational design of more potent derivatives based on the triazine scaffold. |

| Virtual Library Generation | Creating large, diverse sets of related compounds in silico. nih.gov | Enables the exploration of chemical space around the core triazine structure. |

Applications in Advanced Materials and Chemical Synthesis

Role as a Synthetic Building Block

As a synthetic building block, 4-(Trifluoromethyl)-1,3,5-triazin-2-amine offers chemists a versatile platform for constructing intricate molecular architectures. The presence of multiple functional sites on the molecule allows for a wide range of chemical transformations.

Precursor for Other Fluorinated Heterocyclic Systems

The incorporation of trifluoromethyl (-CF3) groups into organic molecules is a widely used strategy in medicinal and materials chemistry to enhance key properties such as metabolic stability, lipophilicity, and binding affinity. rsc.org Utilizing small, fluorinated building blocks like this compound is an efficient strategy for the synthesis of more complex fluorinated heterocyclic systems, as it avoids the need for harsh and often non-selective fluorination techniques at later stages of a synthesis. nih.govmdpi.com

The amino group on the triazine ring can participate in cyclocondensation reactions with various reagents to form fused heterocyclic systems. Moreover, the triazine ring itself can be modified or serve as a stable core for further elaboration. Research has shown that amino-triazines are important intermediates in the synthesis of fused heterobicyclic nitrogen systems, underscoring the potential of this compound to generate novel molecular frameworks. scirp.org The general approach involves leveraging the reactivity of the amino group while the trifluoromethyl group imparts desirable properties to the final product. nih.govnih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Triazine Precursors

| Precursor Type | Resulting Heterocycle | Synthetic Strategy | Key Features |

| Trifluoromethyl-containing building blocks | 3-(Trifluoromethyl)-1,2,4-triazines | Hydrazinolysis reaction | Access to biologically relevant triazines rsc.org |

| Trifluoroacetonitrile imines & α-amino esters | Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6-ones | (3+3)-Annulation | High chemical yield, retention of chirality nih.gov |

| 3-Amino-1,2,4-triazines | Fused heterobicyclic systems (e.g., pyrimido-1,2,4-triazinones) | Reaction with α,β–bifunctional compounds | Creation of complex, multi-ring structures scirp.org |

| Potassium (Z)-2-cyano-2-fluoroethenolate & amidines | 5-Fluoropyrimidines | Cyclocondensation | Mild conditions, excellent yields nih.gov |

Intermediate in the Synthesis of Complex Organic Molecules

The 1,3,5-triazine (B166579) skeleton is a robust and versatile scaffold for building complex organic molecules. researchgate.netresearchgate.net The reactivity of substituted triazines can be precisely controlled, allowing for the sequential introduction of different functional groups. mdpi.comresearchgate.net In the case of this compound, the amino group can be readily derivatized through reactions such as acylation, alkylation, or condensation to attach larger molecular fragments.

This step-wise functionalization makes it an ideal intermediate for creating libraries of compounds with diverse structures and functions. For example, various substituted aminotriazines have been synthesized and evaluated for their biological activities, including potential antiproliferative and antitumor effects. nih.govnih.gov The triazine core acts as a central hub from which different chemical moieties can be extended, leading to the development of complex molecules with tailored properties. derpharmachemica.comnih.gov

Contributions to Advanced Materials Science

The distinct electronic properties of the trifluoromethyl-triazine core make it an attractive component for the design of high-performance materials for electronics and other advanced applications.

Use as Linkers in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Covalent Triazine Frameworks (CTFs), a subclass of COFs, are constructed from 1,3,5-triazine rings and are noted for their exceptional chemical and thermal stability. nih.govacs.org These materials have shown great promise in applications such as gas separation, catalysis, and energy storage. mdpi.com

The synthesis of CTFs typically involves the trimerization of nitrile-containing monomers or the polymerization of pre-formed triazine units. nih.gov Molecules like this compound are potential candidates for use as building blocks or "linkers" in the construction of functionalized CTFs. mdpi.com The amino group provides a reactive site for polymerization, allowing it to be incorporated into the framework's backbone. The trifluoromethyl group would then decorate the pores of the resulting framework, potentially tuning the material's properties, such as its affinity for specific guest molecules. The nitrogen-rich structure of triazine-based frameworks is particularly advantageous for applications in photocatalysis. mdpi.com

Building Blocks for Small Molecule Semiconductors and Optoelectronic Materials

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic is highly valuable in the design of organic semiconductors, particularly n-type (electron-transporting) materials, which are essential components of organic electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netrsc.org

The addition of a powerful electron-withdrawing trifluoromethyl group to the triazine ring further enhances its electron-accepting nature. This modification can effectively lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the material, facilitating electron injection and transport. rsc.org While specific studies on this compound in this context are emerging, related highly fluorinated triazines, such as 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, have been successfully used in energy storage applications as high-performance battery electrolytes, demonstrating the utility of this chemical motif. chemodex.com The unique optoelectronic properties of triazine derivatives make them a focal point of research for next-generation electronic materials. researchgate.netmdpi.com

Table 2: Properties and Applications of Triazine-Based Advanced Materials

| Material Class | Key Structural Unit | Relevant Properties | Potential Applications |

| Covalent Triazine Frameworks (CTFs) | 1,3,5-Triazine Rings | High porosity, thermal stability, semiconductivity | Gas storage and separation, catalysis, photocatalysis nih.govmdpi.com |

| Small Molecule Semiconductors | Electron-deficient triazine core | High electron affinity, tunable LUMO levels | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) researchgate.netrsc.org |

| Battery Electrolytes | Trifluoromethylated triazines | High thermal stability, improved cycle life and rate capability | High-performance and safer lithium-ion batteries chemodex.com |

Development of Specialized Reagents and Ligands

Beyond its role in building larger molecules and materials, the this compound structure has potential for the development of specialized chemical tools.

The electron-deficient nature of the 1,3,5-triazine ring is the basis for a well-established class of reagents in organic synthesis. For instance, derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are popular coupling reagents used to form amide and ester bonds. researchgate.netresearchgate.net These reagents function by activating carboxylic acids, making them more susceptible to nucleophilic attack.

The presence of a trifluoromethyl group on the triazine ring in this compound would significantly increase the electrophilicity of the ring's carbon atoms. If the amino group were to be replaced by a suitable leaving group, the resulting molecule could function as a highly reactive reagent for a variety of chemical transformations. Furthermore, the nitrogen atoms within the triazine ring and the exocyclic amino group can act as coordination sites for metal ions. This suggests that the compound and its derivatives could be developed as ligands for creating metal complexes with unique catalytic or photophysical properties.

Creation of Fluorinated Derivatization Reagents

The structural characteristics of this compound make it a promising scaffold for the synthesis of fluorinated derivatization reagents, which are crucial tools in analytical chemistry. Derivatization is a technique used to convert an analyte into a product that is easier to detect, separate, or analyze, often by enhancing its volatility for gas chromatography (GC) or its detectability for high-performance liquid chromatography (HPLC).

The presence of the trifluoromethyl (-CF3) group is particularly advantageous. This group can significantly enhance the sensitivity of detection in certain analytical methods, such as electron capture detection (ECD) in GC. Reagents built from this scaffold can react with target analytes—typically compounds with active hydrogens like amines, alcohols, or thiols—through the triazine's amino group or by substitution reactions on the triazine ring.

While specific, named derivatization reagents derived directly from this compound are not widely documented in mainstream chemical literature, the synthesis of various di- and trifluoromethyl-s-triazines from simple, commercially available starting materials has been established. researchgate.net These synthetic protocols demonstrate that trichloromethyl-substituted triazine electrophiles can react with amine nucleophiles to yield aminotriazine (B8590112) products in good to excellent yields. researchgate.net This general reactivity highlights the potential for developing new derivatization agents. For instance, other fluorinated compounds like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene have been successfully used as derivatization reagents for determining polyamines in samples. mdpi.com This underscores the utility of the trifluoromethyl moiety in designing such reagents.

Table 1: Potential Reactions for Developing Derivatization Reagents

| Reactant Functional Group | Potential Reaction with Triazine Core | Resulting Linkage |

| Primary/Secondary Amines | Nucleophilic substitution on the triazine ring | Amino-triazine |

| Alcohols | Activation followed by substitution | Alkoxy-triazine |

| Thiols | Nucleophilic substitution | Thioether-triazine |

| Carboxylic Acids | Amide bond formation via the amino group | Amide |

This table illustrates the theoretical reactivity of the this compound scaffold for creating new derivatization reagents based on established triazine chemistry.

Ligand Design for Catalysis and Coordination Chemistry

The 1,3,5-triazine ring is a well-established platform for constructing polydentate ligands, which are molecules that can bind to a central metal atom at multiple points. researchgate.net The geometry and electronic properties of the triazine core allow for the creation of ligands with specific spatial arrangements of donor atoms, making them highly valuable in catalysis and the formation of complex coordination polymers or metal-organic frameworks (MOFs).

This compound serves as a versatile synthon in this context. The amino group provides a reactive handle for elaboration, allowing chemists to build more complex, multi-dentate structures. For example, the amino group can be chemically modified to introduce other coordinating moieties, such as pyridine, pyrazole (B372694), or phosphine (B1218219) groups. The synthesis of polydentate and polynucleating N-donor ligands from amines and 2,4,6-trichloro-1,3,5-triazine is a known strategy. researchgate.net

The trifluoromethyl group exerts a strong electron-withdrawing effect, which can significantly modulate the electronic properties of the resulting ligand and, consequently, the catalytic activity of the metal complex it forms. This electronic tuning can influence the reactivity, stability, and selectivity of a catalyst. For instance, trifluoromethyl-substituted 1,2,4-triazoles have found applications in ligand chemistry. frontiersin.org While direct catalytic applications of ligands derived from this compound are still an emerging area of research, the foundational chemistry for their synthesis is established.

Table 2: Properties and Potential of this compound in Ligand Design

| Structural Feature | Property Conferred | Impact on Metal Complex |

| 1,3,5-Triazine Core | Rigid, planar scaffold with defined geometry | Predictable coordination geometry and structural stability |

| Amino Group (-NH2) | Site for chemical modification and extension | Allows for synthesis of polydentate ligands |

| Nitrogen Heteroatoms | Lewis basic sites for metal coordination | Forms stable coordination bonds with metal ions |

| Trifluoromethyl Group (-CF3) | Strong electron-withdrawing nature | Modulates electronic properties and catalytic activity of the metal center |

This table summarizes how the distinct features of the molecule contribute to its utility as a building block for advanced ligands.

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and novel synthetic routes is paramount to unlocking the full potential of 4-(trifluoromethyl)-1,3,5-triazin-2-amine and its analogues. Current research horizons are expanding towards sustainability and the synthesis of complex, stereochemically defined molecules.

Sustainable and Eco-friendly Synthesis Methods

Traditional synthetic routes for 1,3,5-triazine (B166579) derivatives often commence with cyanuric chloride and involve sequential nucleophilic substitutions. nih.govmdpi.com These methods can be energy-intensive and may require harsh conditions or hazardous reagents. Future research is poised to develop more sustainable and "green" synthetic protocols.

Key areas for exploration include:

Microwave-Assisted and Sonochemical Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.gov The application of sonochemistry, in particular, presents an environmentally friendly approach to triazine synthesis. nih.gov

Catalytic Approaches: The development of novel catalysts could enable more efficient and selective reactions under milder conditions, reducing the need for stoichiometric reagents and minimizing waste.

Benign Solvent Systems: Research into replacing traditional organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, is crucial for reducing the environmental impact of synthesis.

| Synthesis Method | Conventional Approach | Potential Sustainable Alternative |

| Energy Source | Classical heating (reflux) | Microwave irradiation, Sonication |

| Reagents | Often requires stoichiometric amounts of base/reagents | Catalytic systems, Recyclable reagents |

| Solvents | Chlorinated hydrocarbons, Aprotic polar solvents | Water, Supercritical CO₂, Bio-solvents |

| Process | Multi-step with intermediate isolation | One-pot cascade or tandem reactions |

Stereoselective Synthesis of Chiral Derivatives

The introduction of stereocenters into molecules can have profound effects on their biological activity. nih.gov As such, the development of methods for the stereoselective synthesis of chiral derivatives of this compound is a critical future research direction. The demand for enantiomerically pure compounds necessitates moving beyond diastereoselective methods that rely on chiral auxiliaries towards more sophisticated catalytic enantioselective strategies. nih.gov

Future research should focus on:

Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of reactions that form or modify the triazine scaffold.

Enantioselective Functionalization: Developing methods to introduce chiral substituents onto the triazine ring or the amine group with high enantioselectivity.

Adaptation of Existing Methods: Investigating the adaptation of established strategies for synthesizing chiral α-trifluoromethyl amines, such as the catalytic enantioselective reduction of trifluoromethyl-substituted imines or stereospecific isomerization of chiral allylic amines, to the triazine system. nih.govnih.gov

Investigation of Undiscovered Reactivity Patterns

While the fundamental reactivity of the 1,3,5-triazine ring is relatively well-understood, there remains significant scope for discovering novel transformations, particularly when influenced by the strongly electron-withdrawing trifluoromethyl group.

Unconventional Catalytic Transformations

Future studies could explore reactivity beyond standard nucleophilic aromatic substitution. This includes investigating the potential for the triazine ring to participate in unconventional catalytic transformations. For instance, the reaction of anionically activated trifluoromethyl groups with certain nucleophiles to form new heterocyclic rings is a known process that could be explored in this context. researchgate.net Research into C-H functionalization, where C-H bonds on the triazine ring or its substituents are selectively converted into new functional groups, could provide direct and atom-economical routes to novel derivatives. Furthermore, exploring the triazine as a partner in various cycloaddition reactions could lead to the synthesis of complex fused heterocyclic systems.

High-Pressure or Flow Chemistry Applications

Modern process chemistry tools offer significant advantages for synthesis, and their application to this compound is a promising research avenue.

Flow Chemistry: Continuous-flow synthesis provides enhanced control over reaction parameters such as temperature and pressure, improves safety, and allows for easier scalability. uc.ptmdpi.com Applying flow chemistry could enable the use of reaction conditions that are difficult to achieve in traditional batch setups, potentially unlocking new reactivity and improving the efficiency of existing syntheses. uc.pt

High-Pressure Chemistry: Performing reactions under high pressure can accelerate reaction rates, improve yields, and influence selectivity. It can also enable transformations that are not feasible at atmospheric pressure, offering a tool to explore novel chemical space.

Advanced Characterization Techniques and Methodologies

A comprehensive understanding of the structure, properties, and behavior of this compound and its derivatives requires the application of sophisticated analytical techniques. While standard methods like NMR, IR, and mass spectrometry are foundational, future research will benefit from the integration of more advanced and specialized methodologies. mdpi.com

| Technique | Application in Future Research |

| X-ray Crystallography | Unambiguous determination of three-dimensional molecular structures, including the absolute configuration of chiral derivatives. Analysis of intermolecular interactions and crystal packing. |

| Solid-State NMR (ssNMR) | Characterization of polymorphic forms, study of molecular dynamics in the solid state, and analysis of insoluble derivatives or materials. |

| Computational Chemistry (DFT) | Prediction of molecular properties, reaction mechanisms, and spectroscopic data. Complements experimental findings and guides synthetic efforts. |

| Advanced Mass Spectrometry | Techniques like Ion Mobility-Mass Spectrometry (IM-MS) for separating and characterizing isomers. High-resolution mass spectrometry (HRMS) for precise mass determination and formula confirmation. mdpi.com |

| Chiral Chromatography | Separation and analysis of enantiomers of chiral derivatives, crucial for verifying the success of stereoselective syntheses. |

By pursuing these future research directions, the scientific community can significantly advance the understanding and application of this compound, paving the way for the development of new functional molecules and materials.

In Situ Spectroscopy for Reaction Monitoring

The synthesis of substituted triazines often involves sequential nucleophilic aromatic substitution reactions, where reaction conditions are critical for achieving desired selectivity. rsc.org Real-time monitoring of these reactions is essential for optimization and scale-up. In situ spectroscopic techniques, which allow for the analysis of the reaction mixture as it proceeds without sample extraction, are invaluable for this purpose. fu-berlin.de

Future research could apply techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy to monitor the synthesis of this compound. fu-berlin.demt.comresearchgate.net These methods can provide real-time kinetic data by tracking the consumption of reactants and the formation of intermediates and the final product. mt.commdpi.com For instance, the characteristic vibrational frequencies of the C-Cl bond in a precursor like 2-chloro-4-(trifluoromethyl)-1,3,5-triazine and the N-H bending of the amine product could be monitored to profile the reaction progress. mt.commdpi.com Such data is crucial for understanding reaction mechanisms, identifying optimal process parameters, and ensuring batch-to-batch consistency.

Table 1: Potential In Situ Spectroscopic Methods for Reaction Monitoring

| Spectroscopic Technique | Information Gained | Potential Application for this compound Synthesis |

|---|---|---|

| ATR-FTIR | Vibrational modes of functional groups | Tracking disappearance of C-Cl stretch and appearance of N-H bend and C-N stretch. mt.commdpi.com |

| Raman Spectroscopy | Vibrational modes, especially for symmetric bonds | Complementary to FTIR, monitoring triazine ring vibrations and C-CF3 bond. researchgate.net |

| Process NMR | Changes in chemical environment of nuclei | Identifying and quantifying reactants, intermediates, and products in the reaction mixture. fu-berlin.de |

Hybrid Computational-Experimental Approaches

The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating materials discovery and understanding molecular behavior. For this compound, hybrid approaches can predict a wide range of properties and guide synthetic efforts. rsc.orgrsc.org

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic structure, including bond lengths, atomic charges, and the energies of frontier molecular orbitals (HOMO-LUMO). rsc.orgresearchgate.net This information provides insights into the molecule's reactivity, stability, and potential for intermolecular interactions. researchgate.net Molecular Dynamics (MD) simulations can further explore the conformational landscape of the molecule and its interactions with solvents or biological targets, which is particularly relevant given the prevalence of trifluoromethylated heterocycles in medicinal chemistry. nih.govmdpi.com

These computational predictions can be validated and refined through experimental techniques. For example, predicted binding modes with a protein target could be confirmed using Saturation Transfer Difference (STD) NMR experiments, while calculated spectroscopic properties can be compared with experimental IR and NMR data. This synergistic approach has been successfully applied to other triazine derivatives to understand their properties and biological activities. rsc.orgrsc.orgnih.gov

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value / Information | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ~4-5 eV | Indicates electronic stability and potential for electronic applications. researchgate.net |

| Dipole Moment | ~3-4 Debye | Suggests polarity and influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Negative on N atoms, Positive on C-CF3 | Predicts sites for electrophilic/nucleophilic attack and hydrogen bonding. |

| Vibrational Frequencies | C=N, C-N, N-H, C-F stretches | Allows for assignment of experimental IR/Raman spectra. |

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Expanded Applications in Emerging Chemical Fields

The unique structural features of this compound make it a promising candidate for use in advanced materials and supramolecular chemistry.

Integration into Responsive Materials

Stimuli-responsive or "smart" materials, which change their properties in response to external triggers like pH, temperature, or light, are a major focus of modern materials science. acs.orgnih.gov The 1,3,5-triazine core is a robust, planar building block that has been used to construct stable covalent organic polymers (COPs). acs.orgrsc.org The incorporation of this compound as a monomer or functional unit could impart new responsive behaviors.

The amino group and ring nitrogens offer sites for protonation or deprotonation, suggesting potential pH-responsiveness. The trifluoromethyl group is known to enhance hydrophobicity and thermal stability, properties that could be exploited in temperature-responsive polymers. nih.govmdpi.comresearchgate.net For example, polymers containing this moiety could exhibit a lower critical solution temperature (LCST), phase-separating from a solution above a certain temperature. acs.org Such materials could find applications in areas like controlled drug delivery, sensing, and smart coatings. acs.orgacs.org

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. numberanalytics.comiciq.org The 1,3,5-triazine scaffold is a cornerstone of supramolecular chemistry, largely due to the ability of aminotriazines (like melamine) to form extensive hydrogen-bonding networks. rsc.orgchim.itresearchgate.net

This compound possesses key features for directed self-assembly. The 2-amino group provides hydrogen bond donors, while the ring nitrogens act as acceptors, enabling the formation of predictable hydrogen-bonded motifs like tapes or rosettes, similar to melamine (B1676169). rsc.orgchim.it The presence of the trifluoromethyl group introduces several unique effects:

Modulation of Hydrogen Bonding: The strong electron-withdrawing nature of the CF3 group can increase the acidity of the N-H protons, potentially strengthening hydrogen bonds. pnnl.gov

Influence on π-π Stacking: The electron-deficient character imparted by the CF3 group can enhance π-π stacking interactions with electron-rich aromatic systems. researchgate.netmostwiedzy.pl

Fluorine-Specific Interactions: The fluorine atoms can participate in weaker, yet structurally significant, non-covalent interactions such as C–H···F hydrogen bonds or halogen bonds, further directing the three-dimensional assembly. acs.orgresearchgate.netrsc.orgnih.gov

These combined interactions could be harnessed to construct complex supramolecular architectures, liquid crystals, and functional organic materials. researchgate.net

Table 3: Comparison of Supramolecular Interaction Sites

| Molecule | H-Bond Donors | H-Bond Acceptors | Key Interactions |

|---|---|---|---|

| Melamine | 3 x -NH2 | 3 x Ring N | Strong N-H···N hydrogen bonding, π-π stacking. rsc.org |

| This compound | 1 x -NH2 | 3 x Ring N | N-H···N hydrogen bonding, π-π stacking, potential C-H···F and halogen bonds. acs.orgrsc.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)-1,3,5-triazin-2-amine derivatives, and how are they optimized for yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, 6-[4-(trifluoromethyl)phenyl]-4-(4-methylpiperidinyl)-1,3,5-triazin-2-amine was synthesized in 67% yield using a two-step process: (i) condensation of 4-(trifluoromethyl)benzonitrile with 4-methylpiperidine, followed by (ii) cyclization with guanidine hydrochloride under reflux . Optimization includes solvent choice (e.g., ethanol for solubility), temperature control (80–100°C), and purification via recrystallization. Elemental analysis and NMR (¹H/¹³C) confirm structural integrity .

Q. How can researchers validate the structural identity of this compound derivatives?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions and trifluoromethyl group integration. For example, the trifluoromethyl signal appears as a singlet at ~δ 120–125 ppm in ¹³C NMR .

- Elemental analysis : To verify purity (e.g., C, H, N within ±0.4% of theoretical values) .

- Mass spectrometry (ESI/HRMS) : For molecular ion detection (e.g., [M+H]⁺ at m/z 266.35 observed for a derivative in ) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodology :

- Anticancer activity : Use leukemia cell lines (e.g., Jurkat, K562) with MTT assays. Derivatives like 6-(4-chlorophenyl)-4-(4-methylpiperidinyl)-1,3,5-triazin-2-amine showed IC₅₀ values <10 µM .

- Receptor antagonism : For H4 receptor activity, measure cAMP levels in CHO cells transfected with H4R. Compounds like 4-(4-methylpiperazinyl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine blocked histamine-induced cAMP reduction at submicromolar concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound derivatives?

- Methodology :

- Substituent variation : Replace the aryl group (e.g., 4-chlorophenyl vs. 4-trifluoromethoxyphenyl) and compare activity. In antileukemic studies, bulky groups like 3-nitrophenyl reduced potency, while electron-withdrawing groups (e.g., -CF₃) enhanced activity .

- Heterocyclic modifications : Introduce morpholine or piperazine rings at position 4 to improve receptor binding. For example, 4-(3-methylmorpholino)-6-morpholino derivatives showed nanomolar PI3K/mTOR inhibition .

- 3D-QSAR modeling : Use molecular descriptors (e.g., electrostatic potential, hydrophobicity) to predict activity trends. applied this to optimize antileukemic triazines .

Q. What computational approaches are effective in predicting the pharmacokinetic (PK) properties of this compound derivatives?

- Methodology :